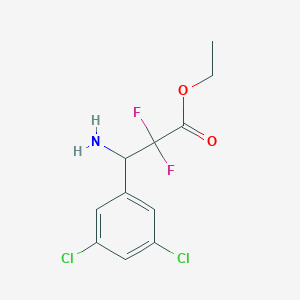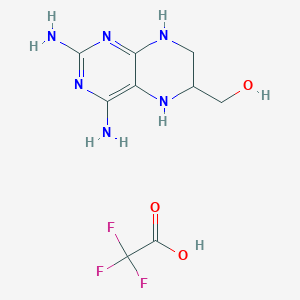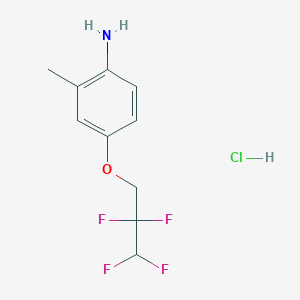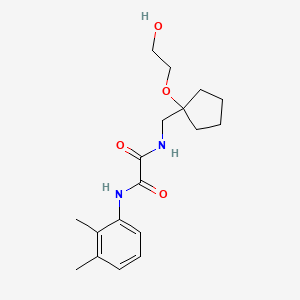
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
4-chloro-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, belonging to the pyrazole class, plays a significant role in medicinal chemistry due to its pharmacophore properties. Pyrazoles are known for their extensive use as synthons in organic synthesis. Their derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The pyrazole moiety's success, particularly in the COX-2 inhibitor, has emphasized its importance in medicinal chemistry. The synthesis typically involves condensation followed by cyclization or Multicomponent Reactions (MCR), either in a step-wise manner or in one pot, under various conditions. Common reagents include phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. The resulting heterocyclic appended pyrazoles are obtained in potential yields under simple reaction conditions or microwave irradiation. These protocols provide strategies to annelate different heterocyclic nuclei with bioactive pyrazoles, thereby extending the categories of heterocyclic systems. This aids in designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Pyrazole Derivatives and Antitumor Activity
Pyrazole derivatives, specifically imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have shown significant antitumor activity. These structures are not only intriguing for the development of new antitumor drugs but also for synthesizing compounds with various biological properties. Certain active compounds have even progressed through preclinical testing stages, highlighting the potential of these derivatives in cancer treatment and other biological applications (Iradyan et al., 2009).
Pyrazole Heterocycles as a Privileged Scaffold in Synthesis
The compound class that includes this compound is valued as a building block for synthesizing various heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives underlines their significance in the synthesis of heterocycles and dyes. The mild reaction conditions offered by the reactivity of DCNP enable the generation of versatile cynomethylene dyes from a wide range of precursors, indicating a promising area for future transformative chemical reactions (Gomaa & Ali, 2020).
Properties
IUPAC Name |
4-chloro-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGBDXUTAKEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)




![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

![N-(2,4-dichlorophenyl)-2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2435315.png)
![N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B2435316.png)


![Methyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2435322.png)
